![molecular formula C13H12ClNO5S2 B15253062 3-[[(4-Methoxyphenyl)amino]sulfonyl]benzenesulfonyl chloride](/img/structure/B15253062.png)
3-[[(4-Methoxyphenyl)amino]sulfonyl]benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methoxyphenylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with 4-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfinate derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: Sulfonamide or sulfinate derivatives.
Oxidation Reactions: Sulfonic acids or other oxidized derivatives.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites on biomolecules or other substrates, leading to the formation of stable sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methoxy group.
4-Methoxybenzenesulfonyl chloride: Lacks the additional sulfamoyl group present in 3-[(4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride.
Benzenesulfonyl chloride: The simplest sulfonyl chloride derivative without any additional substituents.
Uniqueness
3-[(4-Methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride is unique due to the presence of both a methoxyphenylsulfamoyl group and a sulfonyl chloride group on the benzene ring. This dual functionality allows for a wider range of chemical modifications and applications compared to simpler sulfonyl chloride derivatives.
Properties
Molecular Formula |
C13H12ClNO5S2 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H12ClNO5S2/c1-20-11-7-5-10(6-8-11)15-22(18,19)13-4-2-3-12(9-13)21(14,16)17/h2-9,15H,1H3 |
InChI Key |
VGBGEENQEMFDGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


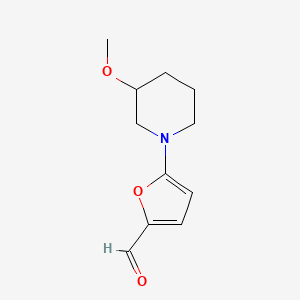

![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253007.png)
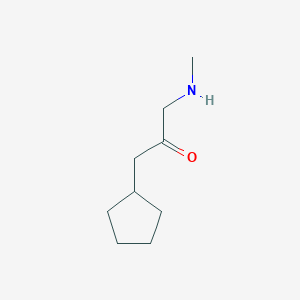
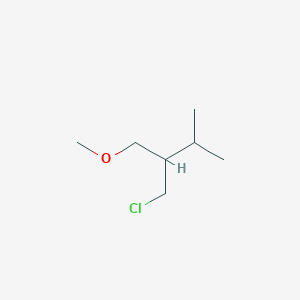
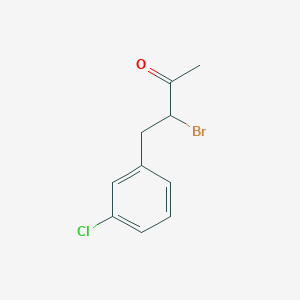

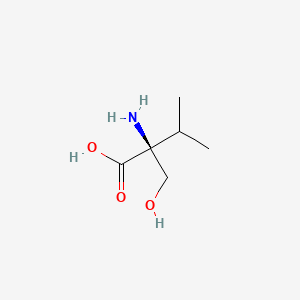

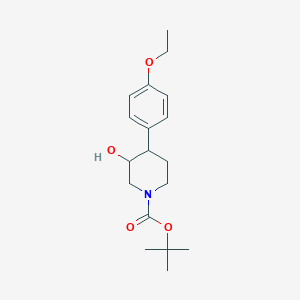
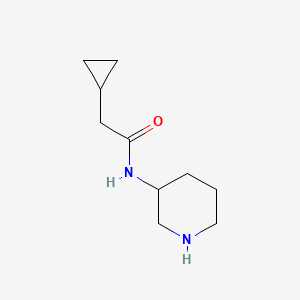
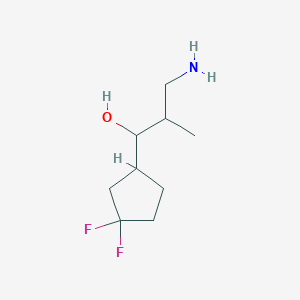
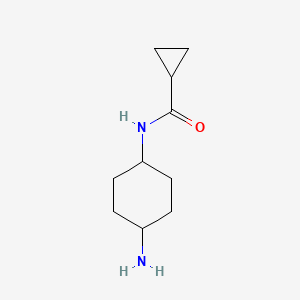
![N-[(3R)-piperidin-3-yl]propane-2-sulfonamide](/img/structure/B15253067.png)
